molecular formula C10H9ClO3 B154471 2-Chloro-2-oxo-1-phenylethyl acetate CAS No. 1638-63-7

2-Chloro-2-oxo-1-phenylethyl acetate

Cat. No.: B154471
CAS No.: 1638-63-7
M. Wt: 212.63 g/mol
InChI Key: BERNQQVIUAZUHY-UHFFFAOYSA-N
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Description

2-Chloro-2-oxo-1-phenylethyl acetate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of a chloro group, a keto group, and an acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate typically involves the reaction of phenylacetic acid with acetic anhydride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Phenylacetic acid + Acetic anhydride → Phenylacetyl acetate
  • Phenylacetyl acetate + Chlorinating agent → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:

  • Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
  • Hydrolysis : The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction : The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
  • Substitution Reactions : Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Hydrolysis : Performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed:
  • Substitution : Formation of amides, esters, or thioesters.
  • Hydrolysis : Formation of phenylacetic acid.
  • Reduction : Formation of 2-hydroxy-2-phenylethyl acetate.

Scientific Research Applications

2-Chloro-2-oxo-1-phenylethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-oxo-1-phenylethyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and keto groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds:

  • Phenylacetic acid : Lacks the chloro and acetate groups, making it less reactive in certain chemical reactions.
  • 2-Chloro-2-oxo-1-phenylethanol : Contains a hydroxyl group instead of an acetate group, altering its chemical properties and reactivity.
  • 2-Chloro-2-oxo-1-phenylpropanoic acid : Similar structure but with a propanoic acid group instead of an acetate group.

Uniqueness: The presence of the chloro, keto, and acetate groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

(2-chloro-2-oxo-1-phenylethyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNQQVIUAZUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870897
Record name 1-(Chloroformyl)benzyl acetate
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1638-63-7
Record name O-Acetylmandeloyl chloride
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Record name 1-(Chloroformyl)benzyl acetate
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Record name 1638-63-7
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Record name 1-(Chloroformyl)benzyl acetate
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Record name 1-(chloroformyl)benzyl acetate
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